molecular formula C18H13F3N4O B7786848 N'-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide

N'-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B7786848
M. Wt: 358.3 g/mol
InChI Key: VTSPPJLOCLSCNX-FOKLQQMPSA-N
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Description

N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound contains a pyrazole ring, a benzohydrazide moiety, and a trifluoromethyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide typically involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 4-(trifluoromethyl)benzohydrazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired hydrazone product, which is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring and hydrazide moiety allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O/c19-18(20,21)15-8-6-13(7-9-15)17(26)25-23-11-14-10-22-24-16(14)12-4-2-1-3-5-12/h1-11H,(H,22,24)(H,25,26)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSPPJLOCLSCNX-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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